Triethylamine picrate

Catalog No.
S16113142
CAS No.
900-50-5
M.F
C12H18N4O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylamine picrate

CAS Number

900-50-5

Product Name

Triethylamine picrate

IUPAC Name

N,N-diethylethanamine;2,4,6-trinitrophenol

Molecular Formula

C12H18N4O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C6H3N3O7.C6H15N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-7(5-2)6-3/h1-2,10H;4-6H2,1-3H3

InChI Key

SBIAWDQKKCMZRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Triethylamine picrate (CAS 900-50-5) is a well-characterized, crystalline organic salt formed by the neutralization of the tertiary amine triethylamine with picric acid. In procurement and material selection contexts, it is primarily sourced as a highly stable analytical standard, a reliable picrate-donor for charge-transfer complexation, and a benchmark derivative for amine isolation workflows. Unlike its highly sensitive acidic precursor, this pre-formed salt offers a predictable melting point of 171 °C and specific solubility profiles in organic solvents like methylene chloride. This makes it a bench-stable, stoichiometrically exact material for quantitative spectrophotometry and structural elucidation, eliminating the regulatory and safety burdens of handling explosive raw materials [REFS-1, REFS-2].

Buyers often attempt to substitute pre-synthesized triethylamine picrate by generating it in-situ from triethylamine and picric acid, or by using common salts like triethylamine hydrochloride. In-situ generation introduces critical stoichiometric variability and moisture contamination—since picric acid must be shipped with 30-35% water for safety—which severely compromises the accuracy of quantitative spectrophotometric assays that rely on exact molar extinction coefficients [1]. Furthermore, substituting with triethylamine hydrochloride fails in structural and analytical workflows; hydrochlorides lack the distinct UV-Vis chromophore of the picrate anion and produce significantly different NMR chemical shifts, rendering them inadequate when precise conformational resolution or charge-transfer evidence is required [2].

Spectrophotometric Precision in Analytical Calibration

For quantitative assays, pre-synthesized triethylamine picrate provides an exact, baseline-stable chromophore. It exhibits a highly specific molar extinction coefficient of 14,500 M⁻¹cm⁻¹ at 358 nm in methylene chloride, allowing for precise calibration in capillary electrophoresis and UV-Vis spectrophotometry [1]. Crude in-situ mixtures inherently suffer from absorbance variations due to unreacted precursors and water content, making the isolated salt mandatory for reproducible analytical workflows.

Evidence DimensionMolar Extinction Coefficient Reliability
Target Compound Data14,500 M⁻¹cm⁻¹ at 358 nm (exact, stable)
Comparator Or BaselineIn-situ generated amine picrate (variable absorbance, baseline drift)
Quantified DifferenceEliminates stoichiometric error and moisture-induced absorbance variability
ConditionsMethylene chloride solvent, 358 nm UV-Vis detection

Procuring the pre-formed salt ensures immediate, reproducible calibration for quantitative assays without the labor and error margins of in-house titration.

Thermal Stability and Anhydrous Handling Safety

The procurement of triethylamine picrate completely bypasses the severe handling restrictions associated with pure picric acid. While picric acid is a Class 1 explosive when dry and must be shipped and stored wetted with at least 30-35% water, triethylamine picrate is a stable, non-explosive crystalline solid with a sharp melting point of 171 °C [1]. This allows chemists to weigh and process the picrate moiety under strictly anhydrous conditions without triggering the detonation risks or regulatory hurdles of the free acid.

Evidence DimensionHandling State and Thermal Stability
Target Compound DataStable anhydrous crystalline solid (mp 171 °C)
Comparator Or BaselinePicric Acid (Explosive when dry, requires >30% water wetting)
Quantified Difference100% reduction in desiccation-induced detonation risk
ConditionsStandard laboratory weighing and anhydrous reaction conditions

It allows industrial and analytical laboratories to safely utilize the picrate anion in anhydrous processes without the severe safety liabilities of dry picric acid.

NMR Shift Resolution for Structural Elucidation

In structural elucidation workflows, the choice of amine salt significantly impacts the resolution of NMR spectra. Triethylamine picrate induces distinct chemical shifts for the α and β protons compared to standard halide salts. For example, in CDCl3, the Δ(αCH2) shift for the picrate salt is 0.75 ppm, whereas the hydrochloride salt only produces a shift of 0.64 ppm [1]. This enhanced deshielding effect provided by the picrate counterion is critical for resolving overlapping signals in complex bicyclic or alkaloid structures.

Evidence DimensionNMR Chemical Shift (ΔαCH2)
Target Compound Data0.75 ppm
Comparator Or BaselineTriethylamine hydrochloride (0.64 ppm)
Quantified Difference+0.11 ppm enhanced deshielding shift
ConditionsCDCl3 solvent, 1H NMR spectroscopy

Buyers conducting complex structural characterizations should procure the picrate salt to achieve superior signal resolution that common hydrochloride salts cannot provide.

UV-Vis and Capillary Electrophoresis Calibration

Where this compound is the right choice for establishing exact calibration curves, leveraging its reliable 14,500 M⁻¹cm⁻¹ molar extinction coefficient without the interference of unreacted precursors or moisture found in crude mixtures [1].

Anhydrous Picrate-Donor Reactions

Where this compound is the right choice for introducing the picrate anion into moisture-sensitive organic syntheses, bypassing the safety hazards and mandatory water contamination associated with wetted picric acid [2].

NMR Reference Standard for Amine Conformations

Where this compound is the right choice for resolving complex 1H NMR spectra, utilizing its strong deshielding effect to separate overlapping aliphatic signals that remain convoluted when using standard hydrochloride salts [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

330.11754893 g/mol

Monoisotopic Mass

330.11754893 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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